molecular formula C9H6ClNO2 B080627 5-Chloro-1H-indole-3-carboxylic acid CAS No. 10406-05-0

5-Chloro-1H-indole-3-carboxylic acid

Cat. No.: B080627
CAS No.: 10406-05-0
M. Wt: 195.6 g/mol
InChI Key: XUDITEOFEQOSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Chloro-1H-indole-3-carboxylic acid involves the reaction of 1H-indole-3-carboxylic acid with phosphorus oxychloride in anhydrous acetic acid. The reaction is carried out under reflux conditions at 90°C for 14 hours, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride.

    Nucleophilic substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic substitution can result in the formation of various substituted indole derivatives .

Comparison with Similar Compounds

  • 5-Fluoro-1H-indole-3-carboxylic acid
  • 5-Bromo-1H-indole-3-carboxylic acid
  • 5-Iodo-1H-indole-3-carboxylic acid

Comparison: 5-Chloro-1H-indole-3-carboxylic acid is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. Compared to its fluoro, bromo, and iodo counterparts, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Properties

IUPAC Name

5-chloro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDITEOFEQOSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591215
Record name 5-Chloro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10406-05-0
Record name 5-Chloro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10406-05-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5.0 g (33.0 mmol) of commercially available 5-chloro-1H-indole in 50 ml dry DMF was kept at 0° C., while 7.35 g (35.0 mmol) trifluoroacetanhydride was added dropwise. After 3 h stirring at room temperature the mixture was poured into 200 ml water, and the precipitate was filtered with suction and heated with reflux overnight in 200 ml 20% NaOH. It was extracted twice with dichloromethane, and the aqueous layer was acidified with hydrochloric acid. The crystalline title compound was collected by filtration and dried in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Customer
Q & A

Q1: What is the spatial arrangement of the carboxyl group relative to the indole ring in 5-Chloro-1H-indole-3-carboxylic acid?

A1: The carboxyl group is not coplanar with the indole ring system in this compound. Instead, it is twisted out of plane by an angle of 9.00 (8)°. []

Q2: How does this compound arrange itself in its crystal structure?

A2: The crystal structure of this compound is stabilized by a network of hydrogen bonds and π-π stacking interactions. Specifically:

  • Hydrogen Bonding: Pairs of molecules form inversion dimers through two O—H⋯O hydrogen bonds, creating R22(8) loops. These dimers are further linked into (001) sheets by N—H⋯O hydrogen bonds. []
  • π-π Stacking: Aromatic π–π stacking interactions between adjacent indole rings with a centroid–centroid distance of 3.7185 (12) A° contribute to the crystal packing. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.